molecular formula C26H28N6O4 B2706211 ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1184987-69-6

ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

Cat. No.: B2706211
CAS No.: 1184987-69-6
M. Wt: 488.548
InChI Key: YXPIVGXTJGRDLP-UHFFFAOYSA-N
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Description

ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazoloquinoxaline core, a piperidine ring, and an ethyl ester group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

Preparation Methods

The synthesis of ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core. The reaction conditions often include the use of a catalyst and a suitable solvent.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the triazoloquinoxaline intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce production costs. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and amines.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Scientific Research Applications

ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets and pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Research in these areas aims to explore the compound’s potential for drug development and other industrial applications .

Comparison with Similar Compounds

ethyl 1-(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

    Triazole Derivatives: These compounds also contain a triazole ring and are studied for their pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and applications .

Properties

IUPAC Name

ethyl 1-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4/c1-3-36-25(34)18-11-13-30(14-12-18)23-24-29-31(16-22(33)27-19-8-6-7-17(2)15-19)26(35)32(24)21-10-5-4-9-20(21)28-23/h4-10,15,18H,3,11-14,16H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPIVGXTJGRDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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